

Spectral Analysis of 1H-Indole-2-Carbohydrazide: A Technical Guide

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Compound of Interest

Compound Name: 1H-indole-2-carbohydrazide

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This technical guide provides a comprehensive overview of the spectral data for **1H-indole-2-carbohydrazide** and its derivatives, targeting researchers, scientists, and professionals in drug development. While direct experimental spectral data for the parent compound, **1H-indole-2-carbohydrazide**, is not readily available in public databases, this document presents a detailed analysis of closely related derivatives to offer valuable insights into its structural characterization.

Spectroscopic Data of 1H-Indole-2-Carbohydrazide Derivatives

The following tables summarize the key spectroscopic data for various N-substituted and ring-substituted derivatives of **1H-indole-2-carbohydrazide**. This information is crucial for understanding the core spectroscopic features of the indole-2-carbohydrazide scaffold.

¹H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm
N-Benzyl-1H-indole-2-carbohydrazide	DMSO-d ₆	11.50 (s, 1H, NH-indole), 7.62 (d, 1H, J=7 Hz), 7.49 (d, 2H, J=8 Hz), 7.39-7.31 (m, 5H), 7.26 (t, 1H, J=7 Hz), 7.18 (t, 1H, J=7 Hz), 5.00 (s, 2H, CH ₂), 4.88 (s, 2H, NH ₂)
N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide	DMSO-d ₆	11.37 (s, 1H, NH-indole), 7.44 (d, 2H, J=8.5 Hz), 7.37 (m, 4H), 7.07 (s, 1H), 6.85 (m, 1H), 5.04 (s, 2H, CH ₂), 4.84 (s, 2H, NH ₂), 3.75 (s, 3H, OCH ₃)

¹³C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm
N-Benzyl-1H-indole-2-carbohydrazide	DMSO-d ₆	162.6 (C=O), 137.4, 136.3, 129.0, 128.4, 127.7, 127.5, 123.8, 122.1, 119.9, 112.8, 54.5 (CH ₂)
N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide	DMSO-d ₆	162.6 (C=O), 154.2 (C-O), 136.5, 132.3, 131.7, 131.0, 130.4, 128.9, 127.6, 115.4, 113.5, 108.9, 102.2, 55.6 (OCH ₃), 54.0 (CH ₂)

Infrared (IR) Spectral Data

Compound	Technique	Key Absorptions (cm ⁻¹)
N-Benzyl-1H-indole-2-carbohydrazide	KBr	3313 (NH ₂ asym.), 3280 (NH ₂ sym.), 3100 (C-H, aromatic), 2980 (C-H, aliphatic), 1680 (C=O)
N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide	KBr	3315 (NH ₂ asym.), 3250 (NH ₂ sym.), 3100 (C-H, aromatic), 2970 (C-H, aliphatic), 1690 (C=O)

Mass Spectrometry (MS) Data

Compound	Ionization Method	[M-H] ⁺ (m/z)
N-Benzyl-1H-indole-2-carbohydrazide	ESI	263.8
N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide	ESI	327.8

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of **1H-indole-2-carbohydrazide** derivatives.

Synthesis of 1H-Indole-2-Carbohydrazide Derivatives

A common synthetic route involves the reaction of a substituted 1H-indole-2-carboxylic acid with a corresponding hydrazine derivative in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane. The reaction mixture is typically stirred at room temperature for several hours. The resulting product can then be purified by recrystallization or column chromatography.

Spectroscopic Analysis

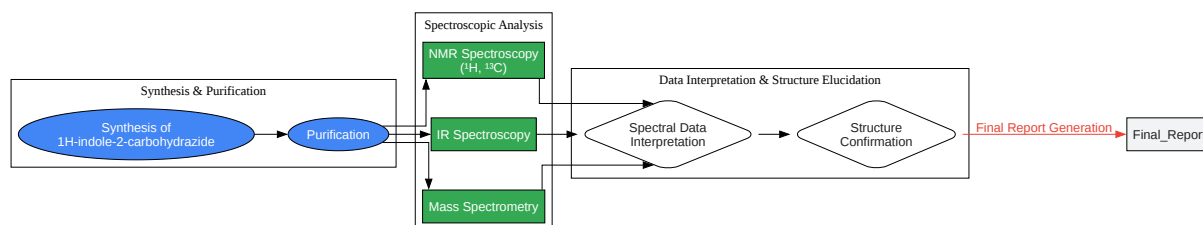
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆. Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a potassium bromide (KBr) pellet.
- Mass Spectrometry (MS): Mass spectra are often acquired using an electrospray ionization (ESI) source coupled to a quadrupole mass analyzer.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a compound like **1H-indole-2-carbohydrazide**.



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Caption: Workflow for the synthesis, purification, and spectral characterization of **1H-indole-2-carbohydrazide**.

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